Decarboxy enrofloxacin, also known as ciprofloxacin, is a synthetic fluoroquinolone antibiotic. [, , ] It is a metabolite of enrofloxacin, another commonly used fluoroquinolone in veterinary medicine. [, , , , ] While not naturally occurring, decarboxy enrofloxacin plays a significant role in scientific research as a model compound for studying antibiotic resistance mechanisms, investigating the impact of antibiotics on microbial communities, and developing novel drug delivery systems.
Decarboxy Enrofloxacin is a derivative of Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is primarily utilized for its antibacterial properties against a variety of pathogens in animals. Enrofloxacin itself is known for its effectiveness against Gram-negative and Gram-positive bacteria, making it a crucial agent in treating infections in livestock and pets. The decarboxylation process alters the original compound's properties, potentially enhancing its efficacy or modifying its pharmacokinetics.
Enrofloxacin is synthesized from the parent compound, Ciprofloxacin, through various chemical modifications. The decarboxylation process can occur under specific conditions, such as heating or exposure to certain catalysts, leading to the formation of Decarboxy Enrofloxacin. This transformation has been studied in various contexts, including environmental chemistry, where the degradation of Enrofloxacin in aquatic systems has been analyzed .
Decarboxy Enrofloxacin falls under the category of synthetic organic compounds, specifically within the class of fluoroquinolone antibiotics. It is characterized by its structural modifications that include the removal of a carboxyl group from the original Enrofloxacin molecule.
The synthesis of Decarboxy Enrofloxacin typically involves the decarboxylation of Enrofloxacin through thermal or catalytic methods. Common techniques include:
The reaction conditions for synthesizing Decarboxy Enrofloxacin vary based on the method used. For thermal decarboxylation, temperatures exceeding 200°C are often required. In contrast, catalytic methods may operate at lower temperatures but require careful control of pH and reaction time to optimize yield and purity.
Decarboxy Enrofloxacin retains much of the core structure of Enrofloxacin but lacks one carboxyl group. Its molecular formula is typically represented as , reflecting this modification.
Decarboxy Enrofloxacin can participate in various chemical reactions characteristic of fluoroquinolones, including:
The stability and reactivity of Decarboxy Enrofloxacin can be influenced by environmental factors such as pH and temperature. For instance, studies have shown that under acidic conditions, Decarboxy Enrofloxacin can undergo further degradation or transformation .
Decarboxy Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death.
The binding affinity of Decarboxy Enrofloxacin to these enzymes may differ from that of its parent compound due to structural changes, potentially affecting its potency and spectrum of activity against various bacterial strains.
Relevant analyses have indicated that Decarboxy Enrofloxacin displays altered solubility profiles compared to Enrofloxacin, which may influence its bioavailability .
Decarboxy Enrofloxacin is primarily used in veterinary medicine for treating bacterial infections in animals. Its applications extend to:
Decarboxy enrofloxacin (CAS 131775-99-0) is a transformation product derived from the veterinary fluoroquinolone antibiotic enrofloxacin. Its molecular formula is C₁₈H₂₂FN₃O, with a molecular weight of 315.39 g/mol, reflecting the loss of a carboxylic acid group (–COOH) compared to the parent compound. Structurally, it retains the quinolone core featuring:
The absence of the carboxylic acid at the C3 position (present in enrofloxacin) fundamentally alters its charge distribution and reactivity. Key functional groups include the tertiary amine within the piperazine ring (proton acceptor), the ketone (hydrogen-bond acceptor), and the fluorine atom (electronegative center). The molecule exists as a yellow crystalline solid with a melting point of 157–158°C [3] [6].
The structural distinction between enrofloxacin and decarboxy enrofloxacin centers on the modification of the quinolone core:
Table 1: Structural Comparison of Enrofloxacin and Decarboxy Enrofloxacin
Structural Feature | Enrofloxacin (C₁₉H₂₂FN₃O₃) | Decarboxy Enrofloxacin (C₁₈H₂₂FN₃O) | |
---|---|---|---|
C3 Position | Carboxylic Acid (–COOH) | Hydrogen (–H) | |
Molecular Weight | 359.39 g/mol | 315.39 g/mol | |
Core Functional Groups | Carboxyl, Ketone, Piperazine, F | Ketone, Piperazine, F | |
CAS Number | 93106-60-6 | 131775-99-0 | |
Form | Pale yellow crystals | Yellow solid | [3] [9] [10]. |
This decarboxylation eliminates the acidic proton and the associated zwitterionic potential of the parent molecule. Consequently, decarboxy enrofloxacin lacks the carboxylic acid's hydrogen-bonding capacity and ionic character, significantly impacting its solubility, partitioning behavior, and interaction with biological or environmental matrices [1] [10].
Decarboxy enrofloxacin exhibits distinct physicochemical properties driven by its molecular structure:
Table 2: Key Physicochemical Properties of Decarboxy Enrofloxacin
Property | Value/Description | Conditions/Notes | |
---|---|---|---|
Molecular Formula | C₁₈H₂₂FN₃O | ||
Molecular Weight | 315.39 g/mol | ||
Melting Point | 157–158°C | ||
Solubility | Soluble in Chloroform, Methanol | Sparingly soluble in water | |
Predicted pKa | 7.76 ± 0.10 | Protonation of piperazine N | |
Predicted Log P | Higher than Enrofloxacin | Due to loss of –COOH group | [3] [6] [10]. |
Formation Pathways and Analytical Detection
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7